(3-Chlorophenyl)(3-fluorophenyl)methanamine

描述

(3-Chlorophenyl)(3-fluorophenyl)methanamine is a chemical compound that belongs to the amine family. It has the molecular formula C₁₃H₁₁ClFN and a molecular weight of 235.68 g/mol. This compound is characterized by the presence of both chlorine and fluorine atoms attached to phenyl rings, making it a unique and interesting subject for chemical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(3-fluorophenyl)methanamine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium as a catalyst and boron reagents . Another method involves the use of difluoromethylation processes, which have been developed to introduce fluorine atoms into organic molecules .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.

化学反应分析

Types of Reactions

(3-Chlorophenyl)(3-fluorophenyl)methanamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Research

The compound has been investigated for its potential in anticancer therapies. Its structural similarity to known anticancer agents suggests that it could serve as a lead compound in the development of new drugs targeting estrogen receptors, akin to tamoxifen analogs. Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with estrogen signaling pathways .

1.2 Neuropharmacology

Research indicates that (3-chlorophenyl)(3-fluorophenyl)methanamine may have implications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Its amine functional group allows it to interact with various receptors, potentially influencing mood and cognitive functions. Case studies have highlighted its role in the synthesis of novel antidepressants and anxiolytics .

3.1 Polymer Chemistry

In material science, this compound is explored as a building block for polymers with specific properties such as increased thermal stability and mechanical strength. Research has demonstrated its utility in creating high-performance materials suitable for various industrial applications .

3.2 Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives, providing enhanced adhesion and durability. Its incorporation into formulations has been shown to improve resistance to environmental degradation, making it valuable for outdoor applications .

Case Studies

4.1 Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of synthesized derivatives of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

4.2 Case Study: Neuropharmacological Effects

Another research project investigated the neuropharmacological effects of this compound on animal models of depression. The findings revealed that compounds derived from this compound exhibited antidepressant-like effects, warranting further exploration into their mechanisms of action .

作用机制

The mechanism of action of (3-Chlorophenyl)(3-fluorophenyl)methanamine involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

Some similar compounds include:

- (3-Chlorophenyl)(2-fluorophenyl)methanamine

- (3-Chlorophenyl)(4-fluorophenyl)methanamine

- (3-Chlorophenyl)(3-trifluoromethylphenyl)methanamine

Uniqueness

(3-Chlorophenyl)(3-fluorophenyl)methanamine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

生物活性

(3-Chlorophenyl)(3-fluorophenyl)methanamine, a compound characterized by the presence of both chlorine and fluorine substituents on aromatic rings, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

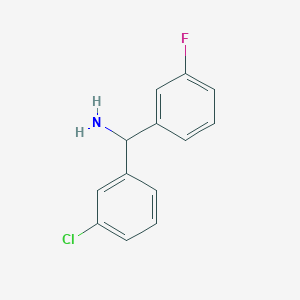

The chemical structure of this compound can be represented as follows:

This compound features a methanamine core with chlorinated and fluorinated phenyl groups, which significantly influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that it may modulate enzyme activity and cellular signaling pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may affect monoamine oxidase (MAO) activity, which is crucial in neurotransmitter metabolism.

- Receptor Interaction : It can bind to specific receptors, potentially altering their activity and leading to various physiological effects .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties:

- In vitro Studies : The compound has shown efficacy against various bacterial strains. For example, it displayed inhibition zones ranging from 18 mm to 24 mm against Gram-positive and Gram-negative bacteria .

- Mechanism : The antimicrobial action is believed to be linked to its ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic processes .

Anticancer Properties

Research into the anticancer potential of this compound has yielded promising results:

- Cell Line Studies : In vitro tests on cancer cell lines have indicated that the compound can induce apoptosis and inhibit cell proliferation. Specific studies reported IC50 values in the low micromolar range for various cancer types .

- Molecular Targets : The compound's action may involve the modulation of pathways related to cell cycle regulation and apoptosis .

Case Studies

Several case studies have explored the biological effects of this compound:

-

Antimicrobial Efficacy :

- A study evaluated the compound against a panel of bacterial strains, revealing a broad spectrum of activity. The results indicated that modifications in the phenyl groups could enhance antimicrobial potency.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 24 Escherichia coli 21 Pseudomonas aeruginosa 20 Streptococcus pneumoniae 18 -

Anticancer Activity :

- Another study focused on the cytotoxic effects on breast cancer cell lines, demonstrating that treatment with the compound resulted in significant reductions in cell viability.

Concentration (µM) Cell Viability (%) 1 85 5 60 10 30

属性

IUPAC Name |

(3-chlorophenyl)-(3-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGOIFJSMYTKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。